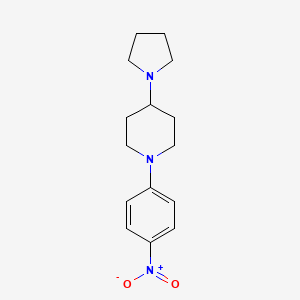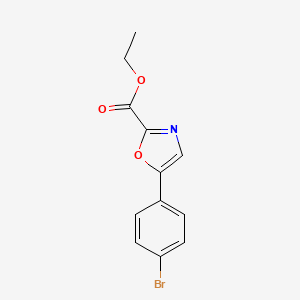
5-(4-bromophényl)oxazole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 . This compound is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate involves a reaction with hydrogen chloride and sodium hydroxide in ethanol and toluene . The mixture is maintained at reflux for a certain period, then cooled. Concentrated HCl is added and the mixture is maintained at reflux while water is removed. The resulting solution is then concentrated by vacuum distillation to a solid residue .Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is characterized by a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Physical And Chemical Properties Analysis
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 296.12 .Applications De Recherche Scientifique
Applications pharmaceutiques
Le 5-(4-bromophényl)oxazole-2-carboxylate d'éthyle est utilisé dans la recherche pharmaceutique comme intermédiaire. Il peut être impliqué dans la synthèse de divers composés médicinaux en raison de son cycle oxazole, qui est une structure courante dans de nombreux médicaments .
Diode électroluminescente organique (OLED)
Ce composé a été mentionné comme intermédiaire organique dans la production de matériaux OLED. Le cycle oxazole peut jouer un rôle dans les propriétés d'émission de lumière de ces diodes .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNSRIDLJIHTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
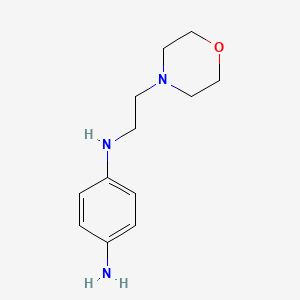
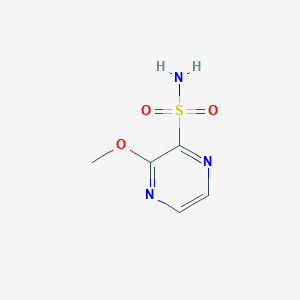
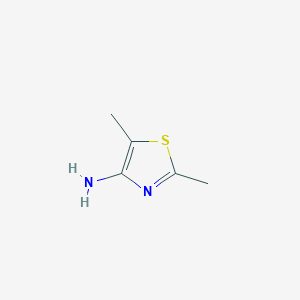
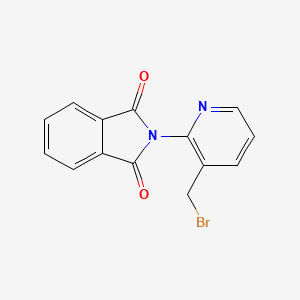
![4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid, ethyl ester](/img/structure/B1646262.png)
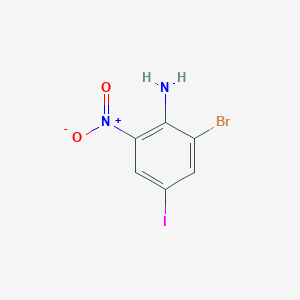
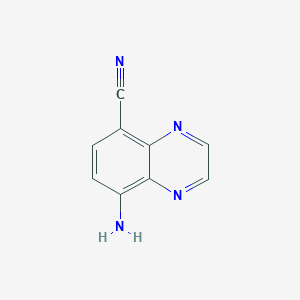

![[1,1']Biindolyl](/img/structure/B1646274.png)
![5-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1646280.png)


![Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate](/img/structure/B1646295.png)
